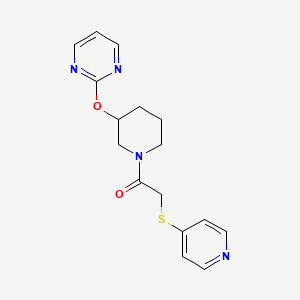

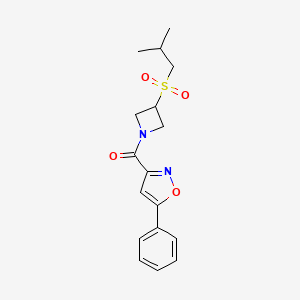

![molecular formula C13H10Cl2N4OS B2571961 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013784-73-0](/img/structure/B2571961.png)

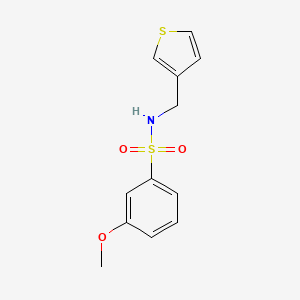

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antitumor and Cytotoxic Activity

Thiazole derivatives have been extensively studied for their potential in cancer treatment due to their antitumor and cytotoxic properties . The specific compound could be investigated for its efficacy against various human tumor cell lines. Research could focus on its mechanism of action, potential targets within cancer cells, and its ability to induce apoptosis or inhibit cell proliferation.

Antibacterial Activity

The antibacterial properties of thiazole compounds make them candidates for the development of new antibiotics . This particular compound could be tested against a range of Gram-positive and Gram-negative bacteria to assess its effectiveness. Studies could also explore its use in combination therapies to enhance its antibacterial action or to overcome antibiotic resistance.

Anti-inflammatory Properties

Thiazoles are known to exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases . The compound’s impact on inflammatory markers, its safety profile, and its effectiveness compared to existing anti-inflammatory drugs would be key research topics.

Neuroprotective Effects

Research into the neuroprotective effects of thiazole derivatives could lead to advancements in the treatment of neurodegenerative diseases . Studies could investigate the compound’s ability to protect neuronal cells from damage, its potential to improve cognitive function, and its mechanisms of action in the central nervous system.

Antischizophrenia Activity

Some thiazole derivatives have been associated with antischizophrenia activity . The compound could be explored as a treatment for schizophrenia and other psychiatric disorders, focusing on its efficacy, side effect profile, and how it compares to current antipsychotic medications.

Analgesic Effects

The analgesic properties of thiazoles could make them useful in pain management . Research could assess the compound’s effectiveness in various pain models, its potential for addiction or dependence, and its suitability for chronic pain conditions.

将来の方向性

特性

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4OS/c1-6-5-8(18-19(6)2)12(20)17-13-16-11-9(21-13)4-3-7(14)10(11)15/h3-5H,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOGYTQQFHUTKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

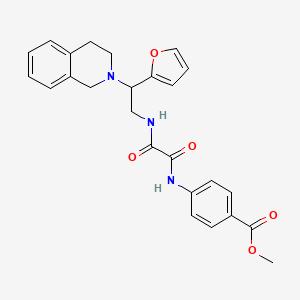

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)

![3-(4-Chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2571896.png)

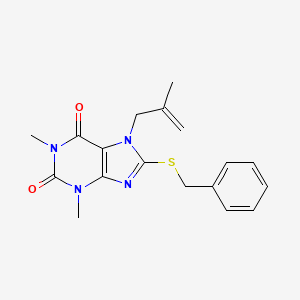

![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2571898.png)

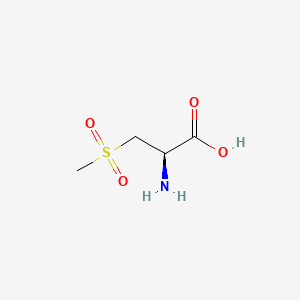

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)